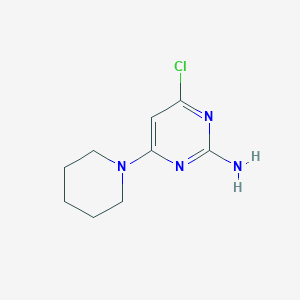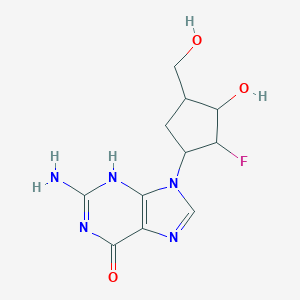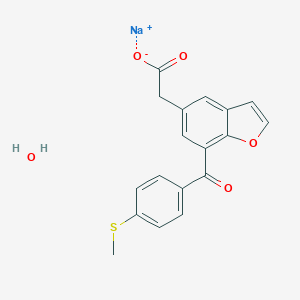![molecular formula C7H7N3O B033709 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one CAS No. 105176-21-4](/img/structure/B33709.png)
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, also known as MCI-154, is a heterocyclic compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. In catalysis, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been used as a ligand for the synthesis of chiral catalysts.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is not fully understood, but it has been proposed to act as a kinase inhibitor. It has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β), which are involved in cell cycle regulation and signaling pathways. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, which are involved in the pathogenesis of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been shown to have various biochemical and physiological effects, including antiproliferative, anti-inflammatory, and neuroprotective effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has also been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, its low water solubility and potential toxicity at high concentrations can limit its use in certain experiments. Additionally, the high cost of synthesis and limited availability of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one can also be a limitation for some researchers.
Direcciones Futuras
There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, including the development of more efficient and cost-effective synthesis methods, the optimization of its pharmacological properties for drug development, and the exploration of its potential applications in other fields, such as catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one and its potential side effects in vivo.
Conclusion:
In conclusion, 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one is a heterocyclic compound that has shown promising results as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its synthesis method has been optimized to increase the yield and purity, and its mechanism of action has been studied extensively. 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has various biochemical and physiological effects, and its advantages and limitations for lab experiments have been identified. There are several future directions for the research on 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one, and further studies are needed to fully understand its potential applications and limitations.
Métodos De Síntesis
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one has been synthesized using different methods, including the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate, followed by cyclization with formaldehyde. Another method involves the reaction of 2-amino-3-methylpyridine with ethyl acetoacetate and formaldehyde in the presence of acetic acid. These methods have been optimized to increase the yield and purity of 5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one.
Propiedades
Número CAS |
105176-21-4 |
|---|---|
Nombre del producto |
5-Methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
Fórmula molecular |
C7H7N3O |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
5-methyl-1,4-dihydroimidazo[4,5-b]pyridin-7-one |
InChI |
InChI=1S/C7H7N3O/c1-4-2-5(11)6-7(10-4)9-3-8-6/h2-3H,1H3,(H2,8,9,10,11) |
Clave InChI |
BJIDBSJWJNZYHI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(N1)N=CN2 |
SMILES canónico |
CC1=CC(=O)C2=C(N1)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)


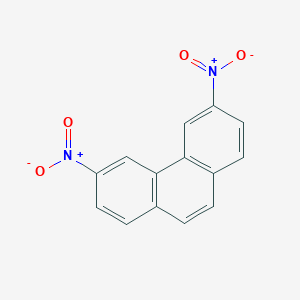
![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
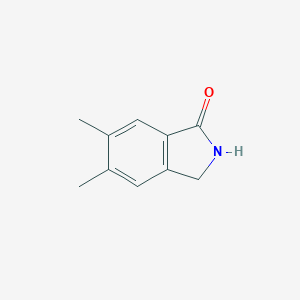

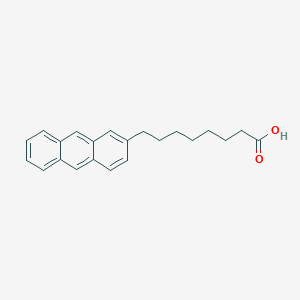
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
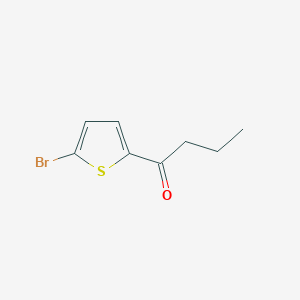
![Isopropanol, [2-14C]](/img/structure/B33646.png)
